(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone
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Overview
Description
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone is a heterocyclic compound featuring two pyrazole rings. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone typically involves the reaction of 3,5-dimethylpyrazole with 1-ethyl-5-methylpyrazole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the methanone linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex heterocyclic systems. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
Biologically, (3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone has been studied for its potential antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial strains and cancer cell lines .
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
Industrially, this compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in cell proliferation, leading to its anticancer effects. The compound may also disrupt bacterial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
(3,5-dimethyl-1H-pyrazol-1-yl)trimethylsilane: Similar in structure but with a trimethylsilane group instead of a methanone linkage.
(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile: Features an acetonitrile group, making it more reactive in certain chemical reactions.
(3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone: Contains a phenyl group, which alters its biological activity and chemical reactivity.
Uniqueness
What sets (3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone apart is its dual pyrazole rings, which provide a unique scaffold for various chemical modifications. This dual-ring structure enhances its potential for diverse biological activities and makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C12H16N4O |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(1-ethyl-5-methylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C12H16N4O/c1-5-15-10(4)11(7-13-15)12(17)16-9(3)6-8(2)14-16/h6-7H,5H2,1-4H3 |
InChI Key |
BQAWTDUKJUXHIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
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